molecular formula C6H5BrF3N3 B12350409 (E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine

Cat. No.: B12350409
M. Wt: 256.02 g/mol
InChI Key: DLFDHYTYNVNQJG-WLRTZDKTSA-N
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Description

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is a heterocyclic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-bromo-5-(trifluoromethyl)pyridine+hydrazineThis compound\text{3-bromo-5-(trifluoromethyl)pyridine} + \text{hydrazine} \rightarrow \text{this compound} 3-bromo-5-(trifluoromethyl)pyridine+hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(trifluoromethyl)pyridine
  • 5-bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine

InChI

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2,4H,11H2/b13-5+

InChI Key

DLFDHYTYNVNQJG-WLRTZDKTSA-N

Isomeric SMILES

C1=C(C=N/C(=N/N)/C1C(F)(F)F)Br

Canonical SMILES

C1=C(C=NC(=NN)C1C(F)(F)F)Br

Origin of Product

United States

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